Heptacos-18-en-10-one
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Overview
Description
Heptacos-18-en-10-one, also known as 18-Heptacosen-10-one, is an organic compound with the molecular formula C27H52O. It is a long-chain ketone with a double bond located at the 18th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptacos-18-en-10-one can be achieved through various methods. One common approach involves the oxidation of the corresponding alcohol, Heptacos-18-en-10-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, with the alcohol being dissolved in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Additionally, the compound can be synthesized through catalytic hydrogenation of unsaturated precursors, followed by selective oxidation of the resulting saturated ketone .
Chemical Reactions Analysis
Types of Reactions
Heptacos-18-en-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol, Heptacos-18-en-10-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ketone derivatives
Scientific Research Applications
Heptacos-18-en-10-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of long-chain ketones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biomarker for certain diseases.
Industry: This compound is used in the fragrance industry due to its unique odor profile and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Heptacos-18-en-10-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and affecting various biochemical pathways .
Comparison with Similar Compounds
Heptacos-18-en-10-one can be compared with other long-chain ketones, such as:
18-Heptacosene-2,4-dione: Similar in structure but with two ketone groups.
1-Heptacosanol: The corresponding alcohol with a hydroxyl group instead of a ketone.
18-Heptacosene: The unsaturated hydrocarbon without the ketone group
Uniqueness
This compound is unique due to its specific position of the double bond and the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research studies .
Properties
CAS No. |
586966-79-2 |
---|---|
Molecular Formula |
C27H52O |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
heptacos-18-en-10-one |
InChI |
InChI=1S/C27H52O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h14-15H,3-13,16-26H2,1-2H3 |
InChI Key |
VSDSMPLLDJUGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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